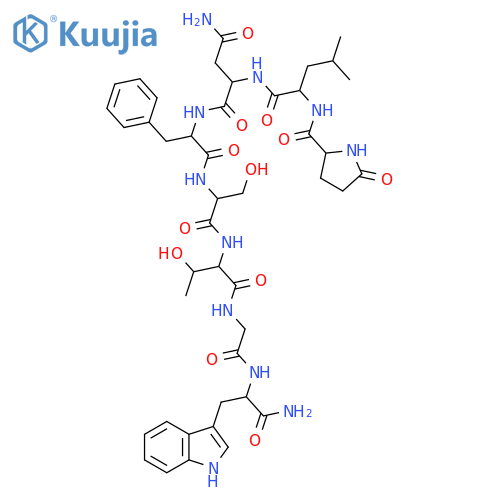Cas no 90549-76-1 (Adipokinetic Hormone II (Schistocerca Gregaria))

90549-76-1 structure
商品名:Adipokinetic Hormone II (Schistocerca Gregaria)
CAS番号:90549-76-1
MF:C44H59N11O12
メガワット:934.005769968033
CID:804749
Adipokinetic Hormone II (Schistocerca Gregaria) 化学的及び物理的性質
名前と識別子
-
- Adipokinetic hormone II(Schistocerca gregaria) (9CI)
- ADIPOKINETIC HORMONE II
- Adipokinetic Hormone II (Schistocerca gregaria)
- PYR-LEU-ASN-PHE-SER-THR-GLY-TRP-NH2
- N-[1-[[1-[[1-[[2-[[1-Amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-o
- Adipokinetic Hormone II (Schistocerca Gregaria)
-
- インチ: 1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)
- InChIKey: XQOJVJBGRDTTDI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCC(N1)=O)NC(C(NC(C(NC(C(NC(CO)C(NC(C(NCC(NC(C(N)=O)CC1=CNC2C=CC=CC1=2)=O)=O)C(C)O)=O)=O)CC1C=CC=CC=1)=O)CC(N)=O)=O)CC(C)C
計算された属性
- 水素結合ドナー数: 13
- 水素結合受容体数: 12
- 重原子数: 67
- 回転可能化学結合数: 25
- 複雑さ: 1800
- トポロジー分子極性表面積: 375
Adipokinetic Hormone II (Schistocerca Gregaria) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A291660-5mg |
Adipokinetic Hormone II (Schistocerca Gregaria) |
90549-76-1 | 5mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A291660-1mg |
Adipokinetic Hormone II (Schistocerca Gregaria) |
90549-76-1 | 1mg |
$ 110.00 | 2023-04-19 | ||
| A2B Chem LLC | AX40043-5mg |
AdipokineticHormoneII(SchistocercaGregaria) |
90549-76-1 | > 95% | 5mg |
$370.00 | 2024-05-20 | |
| TRC | A291660-100mg |
Adipokinetic Hormone II (Schistocerca Gregaria) |
90549-76-1 | 100mg |
$ 1137.00 | 2023-04-19 | ||
| A2B Chem LLC | AX40043-10mg |
AdipokineticHormoneII(SchistocercaGregaria) |
90549-76-1 | > 95% | 10mg |
$483.00 | 2024-05-20 | |
| A2B Chem LLC | AX40043-1mg |
AdipokineticHormoneII(SchistocercaGregaria) |
90549-76-1 | > 95% | 1mg |
$257.00 | 2024-05-20 | |
| TRC | A291660-10mg |
Adipokinetic Hormone II (Schistocerca Gregaria) |
90549-76-1 | 10mg |
$ 316.00 | 2023-04-19 | ||
| TRC | A291660-50mg |
Adipokinetic Hormone II (Schistocerca Gregaria) |
90549-76-1 | 50mg |
$ 661.00 | 2023-04-19 |
Adipokinetic Hormone II (Schistocerca Gregaria) 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
90549-76-1 (Adipokinetic Hormone II (Schistocerca Gregaria)) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
